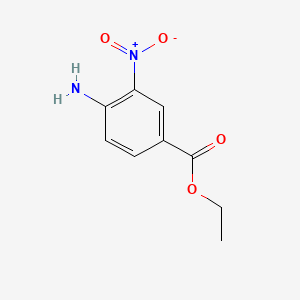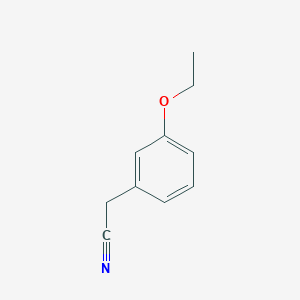
5-ブロモ-3-シアノインドール
概要
説明
5-Bromo-3-cyanoindole is a chemical compound with the molecular formula C9H5BrN2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including 5-Bromo-3-cyanoindole, are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
科学的研究の応用
5-Bromo-3-cyanoindole has numerous applications in scientific research, including:
作用機序
Target of Action
It is known that indole derivatives, which include 5-bromo-3-cyanoindole, have a wide range of biological activities . They are often used in the pharmaceutical industry due to their diverse bioactivities .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions and resulting changes would depend on the particular receptors involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific biological context .
生化学分析
Biochemical Properties
5-Bromo-3-cyanoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The interactions between 5-Bromo-3-cyanoindole and these biomolecules are typically characterized by binding affinities and the resultant inhibition or activation of enzymatic activities .
Cellular Effects
The effects of 5-Bromo-3-cyanoindole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Bromo-3-cyanoindole can affect the proliferation and differentiation of various cell types. Additionally, it has been observed to impact the expression of specific genes involved in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, 5-Bromo-3-cyanoindole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 5-Bromo-3-cyanoindole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-cyanoindole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-cyanoindole remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to 5-Bromo-3-cyanoindole has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-cyanoindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 5-Bromo-3-cyanoindole can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
5-Bromo-3-cyanoindole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, 5-Bromo-3-cyanoindole has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their intracellular concentrations .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-cyanoindole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 5-Bromo-3-cyanoindole within specific cellular compartments can influence its activity and function. Studies have shown that the compound can accumulate in certain organelles, affecting their function and overall cellular homeostasis .
Subcellular Localization
The subcellular localization of 5-Bromo-3-cyanoindole is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-Bromo-3-cyanoindole may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 5-Bromo-3-cyanoindole within cells can have significant implications for its biochemical and cellular effects .
準備方法
The synthesis of 5-Bromo-3-cyanoindole typically involves the bromination of 3-cyanoindole. One common method includes the regiospecific bromination of 3-cyanoindole to afford 5-Bromo-3-cyanoindole . Another approach involves using 5-bromoindole as a starting material, adding dimethylformamide (DMF) as a reaction solvent, and carrying out a reflux reaction in the presence of a cyanating reagent . These methods highlight the versatility and efficiency of synthesizing 5-Bromo-3-cyanoindole under various conditions.
化学反応の分析
5-Bromo-3-cyanoindole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in 5-Bromo-3-cyanoindole can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
5-Bromo-3-cyanoindole can be compared with other indole derivatives such as:
3-Cyanoindole: Lacks the bromine atom, leading to different reactivity and biological properties.
5-Fluoro-3-cyanoindole: Contains a fluorine atom instead of bromine, which can affect its chemical behavior and applications.
5-Nitro-3-cyanoindole: The presence of a nitro group introduces different electronic and steric effects, influencing its reactivity and biological activity.
The uniqueness of 5-Bromo-3-cyanoindole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUQCVKBNRGSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394396 | |
| Record name | 5-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-86-6 | |
| Record name | 5-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-cyanoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)






![1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1352146.png)

